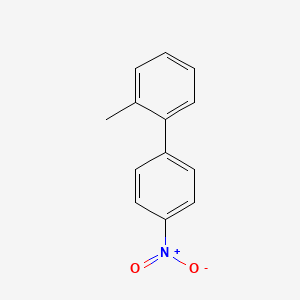

2-METHYL-4'-NITROBIPHENYL

Description

Contextualization of Biphenyl (B1667301) Derivatives in Organic Chemistry

Biphenyls, characterized by two phenyl rings linked by a single carbon-carbon bond, represent a fundamental structural motif in organic chemistry. biosynce.comrsc.org This framework is not merely a simple combination of two aromatic rings; the rotational freedom around the central bond gives rise to unique stereochemical properties, such as atropisomerism when ortho positions are appropriately substituted. nih.gov Biphenyl derivatives are crucial intermediates and building blocks in the synthesis of a wide array of complex molecules. arabjchem.orgresearchgate.net Their applications span various fields, including the production of pharmaceuticals, agricultural products, and advanced materials like liquid crystals and organic light-emitting diodes (OLEDs). rsc.orgresearchgate.net The versatility of the biphenyl scaffold stems from its relative stability and the ability to undergo functionalization on either ring, allowing for the precise tuning of its electronic and steric properties. biosynce.comarabjchem.org

Historical Development and Emerging Research Areas in Nitrobiphenyl Chemistry

The study of nitrobiphenyls is a significant subset of biphenyl chemistry. Historically, the focus was often on the synthesis and reactions of these compounds as intermediates for creating dyes and other functional materials. guidechem.com Early synthetic methods, such as the Ullmann reaction, discovered in 1901, provided a means to couple aryl halides to form biphenyls, including nitro-substituted variants. nih.govbyjus.com The development of palladium-catalyzed cross-coupling reactions, like the Suzuki-Miyaura coupling, has since revolutionized the synthesis of unsymmetrical biphenyls with high efficiency and functional group tolerance. biosynce.comrsc.org

Emerging research continues to explore the utility of nitrobiphenyls. The nitro group is a strong electron-withdrawing group, which activates the aromatic ring for nucleophilic aromatic substitution and influences the electronic properties of the entire molecule. rsc.org Current investigations focus on leveraging this reactivity for the synthesis of novel compounds. A significant area of interest is the reductive transformation of the nitro group to an amine, which opens pathways to a vast number of pharmacologically active compounds and complex materials. rsc.orgnumberanalytics.comresearchgate.net Researchers are also exploring the use of nitrobiphenyls in the design of new liquid crystals, organic electronic materials, and as precursors for highly functionalized carbazole (B46965) derivatives. alfa-industry.comvanderbilt.eduderpharmachemica.com

Rationale for Comprehensive Investigation of 2-METHYL-4'-NITROBIPHENYL

A comprehensive investigation of this compound is warranted due to its specific structural features, which make it a valuable model compound and synthetic intermediate. The presence of a methyl group on one ring and a nitro group on the other in a specific isomeric arrangement (2 and 4' positions) allows for the systematic study of steric and electronic effects on the molecule's conformation and reactivity.

Studying this particular isomer provides insight into:

Synthetic Methodologies: It serves as a benchmark for evaluating the efficiency of cross-coupling reactions in the presence of steric hindrance near the coupling site. vanderbilt.eduorgsyn.org

Spectroscopic and Structural Analysis: Detailed analysis of its spectral and crystal data helps to understand how substituent effects translate to measurable physical properties. orgsyn.orgrsc.org

Chemical Reactivity: The distinct electronic nature of the two rings allows for the selective functionalization of the molecule. The nitro group can be reduced to an amine, providing a precursor to a wide range of other derivatives, including amides and other pharmacologically relevant structures. rsc.orgresearchgate.net

Therefore, a thorough examination of this compound contributes to the fundamental understanding of structure-property relationships in substituted biphenyls and expands its potential as a versatile building block in organic synthesis.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-methyl-2-(4-nitrophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c1-10-4-2-3-5-13(10)11-6-8-12(9-7-11)14(15)16/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVZLYJUYMKUYCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90186968 | |

| Record name | Biphenyl, 2-methyl-4'-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90186968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33350-73-1 | |

| Record name | 2-Methyl-4′-nitro-1,1′-biphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33350-73-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Biphenyl, 2-methyl-4'-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033350731 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Biphenyl, 2-methyl-4'-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90186968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Methyl 4 Nitrobiphenyl and Its Functionalized Analogs

Classic Approaches to Biphenyl (B1667301) Core Formation

Traditional methods for constructing the biphenyl scaffold, while sometimes supplanted by newer techniques, remain relevant in specific synthetic contexts. These approaches primarily involve the direct formation of the carbon-carbon bond between the two aromatic rings through electrophilic aromatic substitution or metal-mediated coupling.

Nitration of 2-Methylbiphenyl (B165360)

The direct nitration of 2-methylbiphenyl represents a straightforward approach to introducing the nitro group onto the biphenyl core. This electrophilic aromatic substitution reaction typically involves treating 2-methylbiphenyl with a nitrating agent, such as a mixture of nitric and sulfuric acids. The directing effects of the existing methyl and phenyl substituents on the biphenyl ring system guide the position of the incoming nitro group.

The methyl group is an ortho-, para-director, while the phenyl group also directs to the ortho and para positions. Nitration of substituted biphenyls can lead to a mixture of isomers. For instance, the nitration of 4-methylbiphenyl (B165694) with nitric acid in acetic acid yields primarily the 4'- and 2'-nitro derivatives, along with some of the 2-nitro isomer. rushim.ru The specific reaction conditions, including the choice of nitrating agent and solvent, can influence the regioselectivity of the reaction, but achieving high selectivity for the desired 4'-nitro isomer can be challenging and often requires separation from other isomers. rushim.rursc.org

Ullmann Reaction Pathways

The Ullmann reaction, a classical method for forming biaryl linkages, involves the copper-mediated coupling of two aryl halides. In the context of synthesizing 2-methyl-4'-nitrobiphenyl, this could conceptually involve the reaction of a 2-methyl-substituted aryl halide with a 4-nitro-substituted aryl halide in the presence of copper powder or a copper salt at elevated temperatures.

For example, a variation of the Ullmann reaction has been used to synthesize 4-acetyl-4'-fluoro-2-nitrobiphenyl from p-fluoroiodobenzene and 4-bromo-3-nitroacetophenone. prepchem.com While effective for certain substrates, the traditional Ullmann reaction often requires harsh reaction conditions, and its scope can be limited by the electronic nature of the substituents on the aryl halides. uni-stuttgart.de Symmetrical side products (homocoupling) are also a common issue. uni-stuttgart.de Modern modifications of the Ullmann coupling have improved its efficiency and scope.

Palladium-Catalyzed Cross-Coupling Strategies

The advent of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of biaryl compounds, offering mild, efficient, and highly selective methods. The Suzuki-Miyaura coupling, in particular, has become a cornerstone for the synthesis of this compound and its analogs.

Suzuki–Miyaura Coupling for Biaryl Construction

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that joins an organoboron compound (typically a boronic acid or ester) with an organohalide or triflate. libretexts.org This reaction is widely used for the synthesis of unsymmetrical biaryls due to its high functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of starting materials. libretexts.orgscispace.comrsc.org

A general and efficient procedure for synthesizing this compound involves the coupling of o-tolylzinc chloride with 1-bromo-4-nitrobenzene (B128438), catalyzed by tetrakis(triphenylphosphine)palladium(0). This method has been shown to produce the target compound in good yield (78% isolated yield). orgsyn.org Another approach involves the coupling of 2-nitrobenzenediazonium (B1203363) tetrafluoroborate (B81430) with 4-methylphenylboronic acid, which also yields 4-methyl-2'-nitrobiphenyl. rsc.org

The general scheme for the Suzuki-Miyaura coupling to form this compound is as follows:

Scheme 1: General representation of the Suzuki-Miyaura coupling for the synthesis of this compound.

The choice of the organoboron coupling partner is crucial for the success of the Suzuki-Miyaura reaction. While boronic acids are commonly used, boronic esters, such as pinacol (B44631) esters, offer enhanced stability and can be advantageous in preventing side reactions like protodeboronation. yonedalabs.comresearchgate.net The reactivity of the boronic acid or ester can be influenced by the electronic and steric properties of its substituents.

For the synthesis of nitrobiphenyls, the nitro group can be present on either the aryl halide or the arylboronic acid component. researchgate.net The reaction conditions can be optimized to accommodate various substituted boronic acids. For instance, a study on the synthesis of 2'-nitro-biphenyl-3-carboxylic acid methyl ester involved the coupling of 3-(4,4,5,5-tetramethyl- rushim.ruorgsyn.orgresearchgate.netdioxaborolan-2-yl)-benzoic acid methyl ester with 1-bromo-2-nitrobenzene. derpharmachemica.comderpharmachemica.com This highlights the compatibility of the Suzuki coupling with ester functionalities on the boronic acid partner.

The following table summarizes different boronic acid and ester partners used in Suzuki-Miyaura couplings to generate substituted biphenyls.

| Boronic Acid/Ester Partner | Aryl Halide Partner | Catalyst System | Product | Yield (%) | Reference |

| Phenylboronic acid | 1-Chloro-2-nitrobenzene | Pd(PPh₃)₄ / Na₂CO₃ | 2-Nitrobiphenyl (B167123) | Excellent | researchgate.net |

| 4-Methylphenylboronic acid | 2-Nitrobenzenediazonium tetrafluoroborate | Palladium nanoparticles | 4-Methyl-2'-nitrobiphenyl | 79 | rsc.org |

| 3-(4,4,5,5-Tetramethyl- rushim.ruorgsyn.orgresearchgate.netdioxaborolan-2-yl)-benzoic acid methyl ester | 1-Bromo-2-nitrobenzene | Pd(PPh₃)₄ / K₂CO₃ | 2'-Nitro-biphenyl-3-carboxylic acid methyl ester | 85 | derpharmachemica.comderpharmachemica.com |

| Mesitylboronic acid | 3-Iodo-4-methoxybenzoic acid methyl ester | Pd(PPh₃)₄ / NaOPh | Substituted biaryl | Good | researchgate.net |

The ligand coordinated to the palladium center plays a pivotal role in the efficiency of the Suzuki-Miyaura coupling. The ligand influences the rates of both the oxidative addition of the aryl halide to the Pd(0) complex and the subsequent reductive elimination that forms the biaryl product. libretexts.org For sterically hindered substrates, such as those involving ortho-substituted reactants like 2-methylphenylboronic acid, the choice of ligand is particularly critical. researchgate.netresearchgate.net

Bulky and electron-rich phosphine (B1218219) ligands, often referred to as Buchwald ligands, have been shown to be highly effective for challenging Suzuki-Miyaura couplings. libretexts.orgscispace.com These ligands facilitate the oxidative addition step and promote the reductive elimination, leading to higher yields and faster reaction rates, even with less reactive aryl chlorides. scispace.comliv.ac.uk For example, ligands like SPhos have demonstrated high efficiency in the coupling of various aryl chlorides and boronic acids, including those with steric hindrance. scispace.com The development of ferrocenyl monophosphine ligands has also provided effective catalysts for the coupling of deactivated and sterically hindered aryl chlorides. liv.ac.uk

The table below illustrates the effect of different ligands on the yield of Suzuki-Miyaura coupling reactions.

| Ligand | Substrates | Catalyst System | Yield (%) | Reference |

| PPh₃ | o-Tolylzinc chloride and 1-bromo-4-nitrobenzene | Pd(PPh₃)₄ | 90 (GC) | orgsyn.org |

| SPhos | Phenylboronic acid and 4-amino-2-chloropyridine | Pd₂(dba)₃ / K₃PO₄ | High | scispace.com |

| Ferrocenyl monophosphine | o-Tolylboronic acid and 2-chloro-m-xylene | Pd(OAc)₂ / K₃PO₄ | 88 | liv.ac.uk |

| Arsa-Buchwald ligands | Sterically hindered substrates | Pd catalyst | High | researchgate.net |

Optimization of Boronic Acid/Ester Coupling Partners

Negishi Coupling and Organozinc Reagents

The Negishi cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, particularly for constructing biaryl scaffolds. wikipedia.orgnumberanalytics.comacs.org This reaction involves the coupling of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgrsc.org The synthesis of this compound via Negishi coupling provides a high-yield, chemo- and regioselective route to this unsymmetrical biaryl. researchgate.netorgsyn.org

A well-documented procedure involves the reaction of o-tolylzinc chloride with 1-bromo-4-nitrobenzene in the presence of a palladium catalyst, typically tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. orgsyn.org The organozinc reagent, o-tolylzinc chloride, is prepared beforehand from o-iodotoluene. The process begins with the lithiation of o-iodotoluene using tert-butyllithium, followed by transmetalation with zinc chloride. orgsyn.org The subsequent coupling reaction proceeds under mild conditions, usually at room temperature in a solvent like tetrahydrofuran (B95107) (THF). orgsyn.org This method is noted for its high functional group tolerance, allowing the presence of the nitro group on the aryl bromide component without interference. researchgate.net Gas-chromatographic analysis of a typical reaction indicates that this compound can be formed in yields as high as 90%. orgsyn.org

| Reactants | Catalyst | Solvent | Conditions | Yield | Reference |

| o-Tolylzinc chloride, 1-Bromo-4-nitrobenzene | Tetrakis(triphenylphosphine)palladium(0) | Tetrahydrofuran (THF) | Room temperature, 6 hours | 78-90% | orgsyn.org |

Decarboxylative Cross-Coupling Methods

Decarboxylative cross-coupling has emerged as a valuable alternative to traditional methods that require the pre-formation of organometallic reagents. orgsyn.orgtcichemicals.com In this approach, readily available arenecarboxylic acids are used as nucleophilic partners, which undergo in-situ decarboxylation to generate an aryl-metal species that participates in the catalytic cycle. orgsyn.org

The synthesis of a 2-substituted nitrobiphenyl, specifically 4-methyl-2'-nitrobiphenyl, has been demonstrated using a dual copper/palladium catalytic system. orgsyn.org This procedure couples potassium 2-nitrobenzoate (B253500) with 4-bromotoluene. The carbon nucleophile is generated in situ from the carboxylate salt by a copper-phenanthroline catalyst. This arylcopper species then transfers its aryl group to a palladium complex, which is formed from the oxidative addition of the aryl halide to a Pd(0) precursor. The subsequent reductive elimination releases the biaryl product and regenerates the Pd(0) catalyst. orgsyn.org This method avoids the need for pyrophoric organometallic reagents and demonstrates high efficiency, with a reported yield of 99% for 4-methyl-2'-nitrobiphenyl. orgsyn.org While this example produces an isomer of the target compound, the principle is directly applicable to the synthesis of this compound by using potassium 4-nitrobenzoate (B1230335) and an ortho-substituted toluene (B28343) derivative.

| Carboxylate Salt | Aryl Halide | Catalysts | Solvent | Conditions | Yield | Reference |

| Potassium 2-nitrobenzoate | 4-Bromotoluene | CuI, Pd(OAc)₂, 1,10-Phenanthroline | N,N-Dimethylformamide (DMF) | 140 °C, 16 hours | 99% | orgsyn.org |

Copper-Catalyzed Reactions for Biaryl Formation

Copper-catalyzed reactions represent one of the earliest methods for biaryl synthesis, most notably the Ullmann reaction, which involves the coupling of two aryl halide molecules in the presence of metallic copper at high temperatures. acs.org Modern advancements have expanded the scope of copper catalysis in biaryl synthesis, often providing more cost-effective alternatives to palladium. rsc.org

Copper salts can mediate the dimerization of arylboronic acids to form symmetrical biaryls. rsc.org For unsymmetrical biaryls like this compound, copper can be used as a co-catalyst in cross-coupling reactions. As detailed in the decarboxylative coupling section (2.2.3), a copper(I)-phenanthroline complex is instrumental in the in-situ generation of the arylcopper nucleophile from the carboxylate salt. orgsyn.org

Furthermore, copper-catalyzed sulfonylation of organozinc reagents with sulfonyl halides has been reported, showcasing the versatility of copper in mediating reactions with organozinc compounds. rsc.org While not a direct synthesis of the target compound, this illustrates the broader utility of copper in C-C and C-heteroatom bond formation. In the context of biaryl formation, copper catalysis can also be involved in domino reactions, such as the arylation of N-arylhydroxylamines with diaryliodonium salts, followed by a prepchem.comprepchem.com-sigmatropic rearrangement to construct axially chiral biaryl frameworks. nih.gov

Regioselectivity Control in Nitration and Coupling Reactions

Controlling regioselectivity is paramount in the synthesis of specifically substituted biphenyls. This control is exerted during both the initial formation of the biaryl backbone and any subsequent functionalization steps.

In cross-coupling reactions like the Negishi or Suzuki-Miyaura, regioselectivity is inherently controlled by the placement of the halogen on one aromatic ring and the organometallic moiety on the other. researchgate.netbristol.ac.uk For the synthesis of this compound, the reaction between an ortho-tolyl-metal species (e.g., o-tolylzinc chloride) and a 4-nitro-substituted aryl halide (e.g., 1-bromo-4-nitrobenzene) ensures the desired 2,4'-substitution pattern. orgsyn.org

When functionalizing a pre-existing biphenyl system, such as through nitration, the directing effects of the substituents on the rings govern the outcome. Nitration of biphenyl itself typically yields a mixture of 2-nitrobiphenyl and 4-nitrobiphenyl (B1678912). rsc.org For a molecule like 2-methylbiphenyl, the methyl group is an activating, ortho-, para-director, while the phenyl group is also an ortho-, para-director, albeit a less activating one. Nitration would be expected to occur primarily on the more activated, methyl-bearing ring. To achieve nitration on the unsubstituted ring at the 4'-position, one would typically start with precursors that already contain the nitro group, as seen in the coupling strategies. orgsyn.orgorgsyn.org However, regioselective nitration of specific biphenyl derivatives is possible under controlled conditions. For example, highly selective nitration at the 2' position of methyl biphenyl-4-carboxylate has been achieved using 70% nitric acid in acetic anhydride. researchgate.net The choice of the nitrating agent and reaction conditions is crucial for controlling the position of the incoming nitro group. rushim.rulibretexts.org

Derivatization Strategies of this compound

Reduction of the Nitro Group to Amine Functionalities

The nitro group in this compound is a versatile functional handle that can be readily converted to other functionalities, most commonly an amino group. The reduction of an aromatic nitro group to an aniline (B41778) derivative is a fundamental transformation in organic synthesis. masterorganicchemistry.com This conversion is valuable as the resulting aminobiphenyls are precursors to various heterocyclic compounds, such as carbazoles, through cyclization reactions. unimi.it

Several reliable methods exist for this reduction:

Catalytic Hydrogenation : This method involves reacting the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst. Common catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. masterorganicchemistry.comwikipedia.org This is often a clean and efficient process.

Metal-Acid Systems : A classic and robust method involves the use of an easily oxidized metal in an acidic medium. masterorganicchemistry.com Common combinations include tin (Sn) or tin(II) chloride (SnCl₂) in hydrochloric acid (HCl), iron (Fe) in HCl or acetic acid, and zinc (Zn) in acid. wikipedia.orgyoutube.comspcmc.ac.in The reaction typically proceeds by first forming the ammonium (B1175870) salt in the acidic medium, which is then neutralized with a base in a second step to yield the free amine. youtube.com

| Reduction Method | Reagents | Product | Reference |

| Catalytic Hydrogenation | H₂, Pd/C (or PtO₂, Raney Ni) | 2-Methyl-4'-aminobiphenyl | masterorganicchemistry.comwikipedia.org |

| Metal in Acid | Fe/HCl or SnCl₂/HCl | 2-Methyl-4'-aminobiphenyl | masterorganicchemistry.comwikipedia.orgspcmc.ac.in |

Introduction of Additional Substituents via Electrophilic Aromatic Substitution

Further functionalization of the this compound core can be achieved through electrophilic aromatic substitution (EAS). masterorganicchemistry.commasterorganicchemistry.com The regiochemical outcome of such reactions is dictated by the directing effects of the substituents already present on the biphenyl rings.

The molecule has two distinct aromatic rings:

Ring A : Substituted with a methyl group (-CH₃).

Ring B : Substituted with a nitro group (-NO₂).

The methyl group is an activating, ortho-, para-director, making Ring A more electron-rich and thus more susceptible to electrophilic attack than a benzene (B151609) ring. lumenlearning.com Conversely, the nitro group is a powerful deactivating, meta-director, making Ring B significantly less reactive towards electrophiles. spcmc.ac.inmasterorganicchemistry.com

Consequently, any subsequent electrophilic substitution (e.g., halogenation, nitration, Friedel-Crafts acylation) is expected to occur preferentially on the activated, methyl-bearing ring. lumenlearning.com The attack will be directed to the positions ortho and para to the methyl group. Since the para position is already part of the biphenyl linkage, substitution will occur at the two available ortho positions (C3 and C5).

For example, Friedel-Crafts acylation of 2-nitrobiphenyl with acetyl chloride leads to the introduction of an acetyl group, demonstrating that EAS can be performed on nitrobiphenyl systems. prepchem.com In the case of this compound, the reaction would be directed to the other ring due to the strong activating nature of the methyl group.

Nucleophilic Aromatic Substitution on Activated Rings

The synthesis of this compound and its functionalized analogs can be achieved through various synthetic methodologies. One such approach is Nucleophilic Aromatic Substitution (SNAr) on an activated aromatic ring. This method is particularly effective when a strong electron-withdrawing group, such as a nitro group (–NO2), is positioned ortho or para to a suitable leaving group on one of the phenyl rings. wikipedia.orgpressbooks.pub The presence of the nitro group sufficiently activates the aromatic ring, making it susceptible to attack by nucleophiles. wikipedia.orgnih.gov

The SNAr reaction proceeds via a two-step addition-elimination mechanism. pressbooks.pub In the initial step, a nucleophile attacks the carbon atom bearing the leaving group, leading to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com The stability of this complex is significantly enhanced by the delocalization of the negative charge onto the electron-withdrawing nitro group. pressbooks.pub In the subsequent step, the leaving group is eliminated, and the aromaticity of the ring is restored, yielding the substituted product. pressbooks.pub

For the synthesis of functionalized analogs of this compound, a suitable precursor would be a 2-methylbiphenyl derivative with a good leaving group, such as a halogen, at the 4'-position, which is para to the activating nitro group. This substrate can then react with a variety of nucleophiles to introduce different functional groups onto the nitrobiphenyl scaffold.

Detailed research findings on the chemoselective arylation of phenols with bromo-nitroarenes via an SNAr pathway provide a strong analogy for this synthetic approach. researchgate.net In these studies, various substituted phenols are reacted with bromo-nitroarenes in the presence of a base, such as potassium tert-butoxide (KOtBu), at room temperature to yield nitro-biaryl-ols. researchgate.net These reactions demonstrate the feasibility of forming a carbon-oxygen bond through an SNAr mechanism on a nitro-activated ring.

The table below summarizes representative SNAr reactions for the synthesis of nitro-biaryl-ols, which are structural analogs of functionalized this compound.

Table 1: Synthesis of Functionalized Nitro-Biaryl-ols via SNAr

| Entry | Bromo-nitroarene | Phenol | Product | Yield (%) |

| 1 | 1-Bromo-4-nitrobenzene | Phenol | 4-Nitrobiphenyl-4'-ol | 85 |

| 2 | 1-Bromo-4-nitrobenzene | 4-Methoxyphenol | 4'-Methoxy-4-nitrobiphenyl-4-ol | 92 |

| 3 | 1-Bromo-4-nitrobenzene | 4-Chlorophenol | 4'-Chloro-4-nitrobiphenyl-4-ol | 81 |

| 4 | 2-Bromo-5-nitroanisole | Phenol | 4-Methoxy-2'-nitrobiphenyl-4'-ol | 75 |

| 5 | 2-Bromo-5-nitroanisole | 4-tert-Butylphenol | 4'-tert-Butyl-4-methoxy-2'-nitrobiphenyl-4'-ol | 88 |

Data sourced from Kumar, A., et al. (2014). Chem. Commun., 50, 9481-9484. researchgate.net

The data illustrates that the SNAr reaction is a viable and efficient method for the synthesis of functionalized nitrobiphenyl systems. The reaction conditions are generally mild, and the yields are often high. researchgate.net This methodology offers a versatile route to a variety of functionalized analogs of this compound by employing different nucleophiles, such as alkoxides, amines, and thiolates, to displace the leaving group on the nitro-activated ring.

Advanced Spectroscopic and Structural Elucidation Studies of 2 Methyl 4 Nitrobiphenyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Substituent Analysis

NMR spectroscopy is an indispensable tool for the structural elucidation of 2-methyl-4'-nitrobiphenyl in solution. By analyzing the chemical shifts, coupling constants, and correlations in various NMR experiments, a comprehensive picture of the molecule's structure can be assembled.

1H NMR Chemical Shift Assignments and Coupling Constant Analysis

The proton (¹H) NMR spectrum provides specific information about the chemical environment of the hydrogen atoms in the molecule. For this compound, the signals are typically observed in the aromatic and aliphatic regions.

The methyl group protons (CH₃) characteristically appear as a singlet in the upfield region of the spectrum, typically around δ 2.37 ppm. rsc.org The aromatic protons resonate at lower fields due to the deshielding effects of the benzene (B151609) rings. The protons on the nitro-substituted ring are generally shifted further downfield compared to those on the methyl-substituted ring. Specifically, the protons ortho to the nitro group (H-3' and H-5') are expected to show doublet signals due to coupling with their neighbors. The protons on the methyl-substituted ring display a more complex pattern of multiplets resulting from their various coupling interactions. rsc.org

A representative set of ¹H NMR data shows signals at δ 7.78 (d, J = 8.4 Hz, 2H), 7.62 (d, J = 7.2 Hz, 2H), 7.44–7.47 (m, 1H), 7.36–7.40 (m, 1H), 7.17 (s, 1H), 7.00 (s, 1H), and 2.37 (s, 3H). rsc.org The coupling constants (J values) are crucial for determining the relative positions of protons on the aromatic rings. For instance, an ortho-coupling typically falls in the range of 7-9 Hz, which is consistent with the observed doublet with J = 8.4 Hz. rsc.org

Table 1: ¹H NMR Spectral Data for this compound rsc.org

| Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Integration | Assignment |

|---|---|---|---|---|

| 7.78 | d | 8.4 | 2H | Aromatic H |

| 7.62 | d | 7.2 | 2H | Aromatic H |

| 7.44 - 7.47 | m | - | 1H | Aromatic H |

| 7.36 - 7.40 | m | - | 1H | Aromatic H |

| 7.17 | s | - | 1H | Aromatic H |

| 7.00 | s | - | 1H | Aromatic H |

Note: Spectra are typically recorded in deuterated chloroform (B151607) (CDCl₃). Assignments are based on typical chemical shift ranges and coupling patterns.

13C NMR Characterization of Carbon Frameworks

The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal. The chemical shifts are influenced by the hybridization of the carbon and the electronegativity of attached groups.

Aromatic carbons typically resonate between δ 110 and 170 ppm. oregonstate.edu The carbon attached to the nitro group (C-4') is significantly deshielded and appears at a lower field. The quaternary carbons (C-1, C-2, C-1', and C-4') often show weaker signals. The carbon of the methyl group is found in the aliphatic region, typically upfield around δ 21.3 ppm. rsc.org

Published ¹³C NMR data for this compound includes peaks at δ 140.5, 140.2, 138.2, 133.1, 131.7, 130.4, 129.6, 128.8, 128.3, 122.9, 121.5, and 21.3 ppm. rsc.org These shifts correspond to the twelve unique carbon environments in the molecule.

Table 2: ¹³C NMR Spectral Data for this compound rsc.org

| Chemical Shift (δ ppm) | Assignment |

|---|---|

| 140.5 | Aromatic C |

| 140.2 | Aromatic C |

| 138.2 | Aromatic C |

| 133.1 | Aromatic C |

| 131.7 | Aromatic C |

| 130.4 | Aromatic C |

| 129.6 | Aromatic C |

| 128.8 | Aromatic C |

| 128.3 | Aromatic C |

| 122.9 | Aromatic C |

| 121.5 | Aromatic C |

Note: Assignments are based on substituent effects and typical chemical shift ranges.

Two-Dimensional NMR Techniques for Structural Connectivity (e.g., COSY, HMBC, HSQC)

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's structural connectivity.

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. mnstate.edu Cross-peaks in a COSY spectrum connect protons that are coupled, typically those on adjacent carbons, which is invaluable for tracing the proton network within each aromatic ring. sdsu.eduemerypharma.com

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates proton signals with the signals of directly attached carbons. sdsu.edu It shows a cross-peak for each C-H bond, allowing for the direct assignment of a carbon's chemical shift based on the known assignment of its attached proton. emerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals long-range (typically 2-3 bond) couplings between protons and carbons. e-bookshelf.de HMBC is particularly powerful for identifying the connections between different fragments of a molecule. For instance, it can show correlations between the methyl protons and the carbons of their own ring, as well as the quaternary carbon at the point of attachment (C-2). Crucially, it can also establish the connectivity between the two aromatic rings by showing correlations between protons on one ring and carbons on the other, confirming the biphenyl (B1667301) linkage. e-bookshelf.de

Together, these 2D NMR techniques provide a robust and detailed map of the molecular structure of this compound, leaving no ambiguity in the assignment of its atoms and their bonding arrangement.

Vibrational Spectroscopy for Functional Group and Intermolecular Interaction Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can offer insights into intermolecular forces.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of its specific functional groups.

Key expected vibrational modes include:

Aromatic C-H Stretching : These vibrations typically appear above 3000 cm⁻¹. libretexts.org

Aliphatic C-H Stretching : The stretching of the C-H bonds in the methyl group is expected in the 2850-3000 cm⁻¹ region. libretexts.org

Nitro Group (NO₂) Vibrations : The nitro group has two characteristic and strong stretching vibrations: an asymmetric stretch typically found between 1500-1570 cm⁻¹ and a symmetric stretch between 1300-1370 cm⁻¹. researchgate.net

Aromatic C=C Stretching : The stretching vibrations of the carbon-carbon bonds within the aromatic rings usually give rise to a series of peaks in the 1450-1600 cm⁻¹ range. libretexts.org

C-N Stretching : The vibration of the carbon-nitrogen bond is expected to appear in the spectrum as well.

C-H Bending : Out-of-plane C-H bending vibrations in the 650-1000 cm⁻¹ region can provide information about the substitution pattern of the aromatic rings. libretexts.org

Table 3: Characteristic FTIR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| > 3000 | C-H Stretch | Aromatic |

| 2850-3000 | C-H Stretch | Methyl (-CH₃) |

| 1500-1570 | Asymmetric Stretch | Nitro (-NO₂) |

| 1450-1600 | C=C Stretch | Aromatic Ring |

| 1300-1370 | Symmetric Stretch | Nitro (-NO₂) |

Raman Spectroscopy Applications

Raman spectroscopy is a complementary technique to FTIR. While FTIR measures the absorption of infrared light, Raman spectroscopy measures the inelastic scattering of monochromatic light. edinst.com A key difference is that non-polar bonds and symmetric vibrations often produce strong signals in Raman spectra, whereas they may be weak or absent in FTIR.

For this compound, Raman spectroscopy is particularly useful for observing:

Aromatic Ring Vibrations : The symmetric "breathing" modes of the phenyl rings often give rise to strong Raman signals. The ν(C=C) stretching modes in the 1570-1610 cm⁻¹ region are also prominent. researchgate.net

Nitro Group Vibrations : The symmetric stretching vibration of the nitro group (around 1340-1360 cm⁻¹) typically produces a very strong and characteristic peak in the Raman spectrum, making it an excellent diagnostic tool for nitroaromatic compounds. researchgate.netspectroscopyonline.com

Carbon-Carbon Framework : The stretching vibration of the bond connecting the two phenyl rings can also be observed.

Raman spectroscopy is highly sensitive to the molecular structure and can detect subtle changes in conformation and electronic distribution, such as those induced by the twisted angle between the two phenyl rings, which is a key structural feature of substituted biphenyls. edinst.comresearchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical tool for determining the molecular weight and structural features of a compound through the analysis of its ionized forms and their fragmentation products.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Confirmation

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to several decimal places, which allows for the determination of a compound's elemental composition. bioanalysis-zone.com For this compound, with a molecular formula of C₁₃H₁₁NO₂, the theoretical exact mass can be calculated by summing the precise masses of its constituent atoms. This high-resolution data is crucial for distinguishing between compounds that may have the same nominal mass but different elemental formulas. bioanalysis-zone.com While specific HRMS data for this compound is not widely published, the technique is fundamental in confirming the identity of newly synthesized compounds or for identifying unknowns in complex mixtures. bioanalysis-zone.comoup.com

| Property | Value |

| Molecular Formula | C₁₃H₁₁NO₂ |

| Calculated Monoisotopic Mass | 213.07898 g/mol |

Fragmentation Pathways Under Electron Ionization (EI) Conditions

Electron Ionization (EI) is a hard ionization technique that imparts significant energy into the analyte molecule, causing it to fragment in predictable ways. uni-saarland.de This fragmentation pattern serves as a molecular fingerprint, providing valuable structural information. libretexts.org The mass spectrum of a related compound, 4-nitrobiphenyl (B1678912), shows a prominent molecular ion peak at m/z 199, with other significant fragments at m/z 169 and 152. nih.gov For this compound, the molecular ion peak would be expected at m/z 213.

Common fragmentation pathways for nitroaromatic compounds under EI conditions often involve the loss of the nitro group (NO₂) or parts of it, such as NO or O. researchgate.net The biphenyl linkage itself can also cleave. For this compound, key fragmentation steps could include:

Loss of the nitro group: [M - NO₂]⁺, resulting in a fragment at m/z 167.

Loss of a methyl radical: [M - CH₃]⁺, leading to a fragment at m/z 198.

Cleavage of the biphenyl bond: This can lead to fragments corresponding to the individual substituted benzene rings.

The analysis of these fragmentation patterns is essential for confirming the structure of the molecule. wvu.eduspectroscopyonline.com The relative abundance of these fragments can provide insights into the stability of the different parts of the molecule. libretexts.org

X-ray Crystallography for Solid-State Structure and Packing Analysis

Crystal Structure Determination and Molecular Conformation

The crystal structure of a molecule reveals how it packs in a crystal lattice. nih.gov For biphenyl derivatives, a key conformational feature is the dihedral angle between the two phenyl rings. In the solid state, this angle is influenced by the nature and position of substituents, which can create steric hindrance. uni-stuttgart.de For instance, in a highly substituted biphenyl, the dihedral angle was found to be 52.5°, a significant deviation from planarity. uni-stuttgart.de In the case of this compound, the methyl group in the ortho position would likely cause a significant twist between the two phenyl rings to minimize steric strain. This non-planar conformation has implications for the molecule's electronic properties.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

For this compound, several types of intermolecular interactions would be expected:

Hydrogen Bonding: While the molecule itself does not have strong hydrogen bond donors, weak C-H···O interactions involving the hydrogen atoms of the methyl group or the aromatic rings and the oxygen atoms of the nitro group are possible. researchgate.netnih.gov These interactions can link molecules into chains or more complex networks.

π-π Stacking: The aromatic rings of biphenyl systems often engage in π-π stacking interactions, where the electron-rich π systems of adjacent molecules align. rsc.orgresearcher.life The geometry of this stacking (e.g., face-to-face or offset) can be influenced by the substituents. These interactions play a significant role in the packing of aromatic molecules. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Charge Transfer Characteristics

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of ultraviolet and visible light. libretexts.org For molecules like this compound, which contain a donor group (methyl) and an acceptor group (nitro) attached to a conjugated π-system, this technique is particularly useful for studying intramolecular charge transfer (ICT). researchgate.net

The absorption spectrum of such donor-acceptor systems often exhibits a low-energy, long-wavelength absorption band corresponding to the ICT from the electron-donating part of the molecule to the electron-accepting part. uni-stuttgart.de In the case of this compound, the electron-rich methyl-substituted phenyl ring acts as the donor, and the electron-deficient nitro-substituted phenyl ring acts as the acceptor. The energy of this ICT band is sensitive to the solvent polarity, with more polar solvents generally causing a red-shift (a shift to longer wavelengths). researchgate.net

X-ray Photoelectron Spectroscopy (XPS) for Surface and Elemental Speciation Analysis

X-ray Photoelectron Spectroscopy (XPS) is a highly sensitive surface analysis technique used to determine the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nanometers of a material's surface. tib.eumsu.ru This non-destructive method involves irradiating a sample with a beam of X-rays, which causes the emission of core-level electrons. tib.eu The binding energy of these emitted photoelectrons is characteristic of the element and its chemical environment, an effect known as a chemical shift. tib.eumsu.ru This allows for detailed analysis of the chemical bonding and oxidation states of the constituent atoms.

For this compound, XPS analysis provides critical information regarding the different chemical environments of carbon, nitrogen, and oxygen atoms, which is essential for confirming the compound's structure and purity at the surface.

High-Resolution XPS Spectra

High-resolution XPS spectra of the C 1s, N 1s, and O 1s core levels are fundamental to understanding the surface chemistry of this compound. The binding energies are typically calibrated using the adventitious carbon C 1s peak at 284.8 eV. frontiersin.orgthermofisher.com

C 1s Spectrum:

The C 1s spectrum of this compound is expected to be complex due to the presence of several distinct carbon environments. Deconvolution of the C 1s peak would be necessary to resolve these different chemical states. Based on literature values for similar compounds, the following components are anticipated:

C-C/C-H (Aromatic and Methyl): The most intense peak, located at approximately 284.7 - 285.0 eV, corresponds to the carbon atoms in the two phenyl rings and the methyl group that are not directly bonded to the nitro group. rsc.orgresearchgate.net This includes the eleven carbons of the biphenyl backbone and the single carbon of the methyl substituent.

C-N: A smaller peak at a slightly higher binding energy, around 286.0 eV, can be attributed to the carbon atom directly bonded to the nitrogen atom of the nitro group. thermofisher.com The electronegative nitrogen atom withdraws electron density, resulting in a positive chemical shift.

Shake-up Satellite Peak (π-π):* A broad, low-intensity satellite peak may be observed at approximately 290.9 eV. d-nb.info This feature is characteristic of aromatic systems and arises from a π-π* transition occurring simultaneously with the photoemission process.

N 1s Spectrum:

The N 1s spectrum is expected to show a single, distinct peak characteristic of the nitro group (-NO₂).

N-O: The binding energy for the nitrogen atom in a nitro group typically appears in the range of 405.0 - 406.0 eV. nih.gov This high binding energy is due to the highly oxidized state of the nitrogen atom, which is bonded to two electronegative oxygen atoms.

O 1s Spectrum:

The O 1s spectrum is also anticipated to exhibit a single primary peak corresponding to the two oxygen atoms of the nitro group.

O-N: The oxygen atoms in the nitro group are expected to have a binding energy of approximately 532.0 - 533.0 eV. d-nb.infothermofisher.com This region is characteristic of oxygen in organic nitro compounds.

Data Tables

The expected binding energies for the different elemental core levels in this compound, based on data from analogous compounds, are summarized in the interactive table below.

| Core Level | Chemical State | Expected Binding Energy (eV) | Reference(s) |

| C 1s | C-C, C-H (Aromatic) | ~284.7 - 285.0 | rsc.org, researchgate.net |

| C 1s | C-CH₃ | ~284.8 | thermofisher.com |

| C 1s | C-N | ~286.0 | thermofisher.com |

| C 1s | π-π* Satellite | ~290.9 | d-nb.info |

| N 1s | -NO₂ | ~405.0 - 406.0 | nih.gov |

| O 1s | -NO₂ | ~532.0 - 533.0 | d-nb.info, thermofisher.com |

The quantitative analysis of the peak areas in the high-resolution spectra, corrected by relative sensitivity factors, can be used to determine the elemental composition of the sample's surface, providing further confirmation of the compound's identity and purity.

Computational and Theoretical Chemistry of 2 Methyl 4 Nitrobiphenyl

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental in understanding the electronic characteristics of 2-methyl-4'-nitrobiphenyl. qulacs.orgwavefun.comarxiv.org These calculations provide a theoretical framework to analyze various molecular properties.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), are employed to determine the optimized molecular geometry and calculate its energy. benthamscience.comnih.govajol.info The nitro group at the 4'-position acts as a strong electron-withdrawing group, which deactivates the biphenyl (B1667301) ring. Conversely, the methyl group at the 2-position is electron-donating. The dihedral angle between the two phenyl rings is a critical parameter determined through these calculations, as it influences the degree of conjugation and, consequently, the electronic properties of the molecule.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. pku.edu.cnnumberanalytics.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. schrodinger.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. irjweb.comnih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a more reactive molecule. irjweb.com For this compound, the HOMO-LUMO gap can be calculated using DFT methods, providing insights into its electronic excitation properties and charge transfer characteristics. schrodinger.comrsc.org The distribution of HOMO and LUMO across the molecule reveals the likely sites for electrophilic and nucleophilic attack.

| Parameter | Description | Significance |

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron. |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicates chemical reactivity and kinetic stability. irjweb.com |

Electrostatic Potential Surface Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. schrodinger.comwuxiapptec.com The MEP map displays regions of varying electrostatic potential on the molecular surface. researchgate.net Different colors represent different potential values, typically with red indicating negative potential (electron-rich regions, susceptible to electrophilic attack) and blue indicating positive potential (electron-poor regions, susceptible to nucleophilic attack). researchgate.netresearchgate.net For this compound, the MEP map would likely show a significant negative potential around the nitro group due to the high electronegativity of the oxygen atoms, making this area a prime site for electrophilic interaction. innovareacademics.in Conversely, the phenyl rings and the methyl group would exhibit less negative or even positive potential.

Ionization Potential and Electron Affinity Predictions

Ionization Potential (IP) is the minimum energy required to remove an electron from a molecule, while Electron Affinity (EA) is the energy released when an electron is added. uni-siegen.de These properties are fundamental to understanding a molecule's ability to participate in redox reactions and are crucial for applications in organic electronics. aps.org Quantum chemical calculations can predict the IP and EA of this compound. aps.orgchemrevlett.com The IP is related to the energy of the HOMO, and the EA is related to the energy of the LUMO. Accurate predictions of these values are essential for designing and understanding the behavior of materials in electronic devices.

Hirshfeld Surface Analysis and Non-Covalent Interaction (NCI) Plotting for Intermolecular Interactions

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.govresearchgate.net By partitioning the crystal electron density into molecular fragments, the Hirshfeld surface provides a graphical representation of these interactions. The analysis generates two-dimensional fingerprint plots that summarize the different types of intermolecular contacts and their relative contributions to the crystal packing. nih.gov For this compound, this analysis can reveal the nature and extent of interactions such as C-H···O and π-π stacking, which are crucial for the stability of its crystal structure. researchgate.netmdpi.com

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry offers powerful tools to investigate the intricate details of reaction mechanisms, providing a step-by-step delineation of chemical transformations. rsc.org For this compound, a key reaction pathway of interest is its synthesis, often achieved through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. researchgate.net Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the mechanistic details of this and other reactions.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, and its mechanism has been extensively studied using computational approaches. The reaction facilitates the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst. In the context of synthesizing this compound, this would typically involve the reaction of a derivative of o-tolylboronic acid with a 4-nitrophenyl halide (or vice versa).

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three main stages: oxidative addition, transmetalation, and reductive elimination. Computational studies provide detailed energetic and structural information for the intermediates and transition states throughout this cycle.

The Catalytic Cycle in the Synthesis of this compound:

Oxidative Addition: The cycle commences with the oxidative addition of the aryl halide (e.g., 1-bromo-4-nitrobenzene) to a low-valent palladium(0) complex. DFT calculations can model the transition state of this step, where the palladium atom inserts itself into the carbon-halogen bond, forming a square planar palladium(II) intermediate. rsc.org

Transmetalation: This step involves the transfer of the aryl group from the organoboron reagent (e.g., o-tolylboronic acid) to the palladium(II) complex. This process is often base-activated. Computational models can explore the role of the base in facilitating this transfer and the structure of the resulting diorganopalladium(II) intermediate.

Reductive Elimination: In the final step, the two aryl groups (the 2-methylphenyl and 4-nitrophenyl moieties) on the palladium(II) complex couple and are eliminated as the biphenyl product, this compound. This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. DFT calculations are crucial for determining the energy barrier of this step and confirming that it leads to the desired product.

Beyond its synthesis, computational studies can also shed light on other reactions of this compound, such as the reduction of the nitro group to an amine. The reduction of nitroaromatic compounds is a significant transformation, and computational analysis can help in understanding the reaction pathway, including the nature of intermediates and the influence of catalysts. For instance, DFT calculations can model the adsorption of the nitro group onto a catalyst surface (like palladium on carbon) and the stepwise hydrogenation to form 2-methyl-4'-aminobiphenyl.

| Reaction Step | Intermediate/Transition State | Relative Energy (kcal/mol) | Key Computational Insights |

|---|---|---|---|

| Catalyst Activation | Pd(0)L2 | 0.0 | Active catalyst species |

| Oxidative Addition | TS_OA | +15.2 | Energy barrier for C-Br bond cleavage |

| Aryl-Pd(II)-Br | -5.6 | Stable intermediate | |

| Transmetalation | TS_TM | +12.8 | Rate-determining step in some cases |

| Diaryl-Pd(II) | -10.1 | Intermediate prior to elimination | |

| Reductive Elimination | TS_RE | +8.5 | Energy barrier for C-C bond formation |

| Product Formation | Product + Pd(0)L2 | -25.0 | Overall reaction is exothermic |

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Chemistry

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the structural or property-describing features of molecules (known as molecular descriptors) with their experimentally determined physicochemical properties or biological activities. nih.gov This approach is particularly valuable for predicting the properties of new or untested compounds, thereby saving time and resources in research and development. mdpi.com For this compound, QSPR models can be developed to predict a range of properties, from basic physical characteristics to more complex toxicological endpoints. oup.com

The development of a QSPR model generally involves several key steps:

Data Set Compilation: A collection of compounds with known experimental data for the property of interest is assembled. For a study involving this compound, this would include a series of substituted biphenyls or nitroaromatic compounds. oup.comscielo.org.co

Molecular Descriptor Calculation: A wide array of molecular descriptors is calculated for each compound in the dataset. These descriptors can be categorized as:

Topological descriptors: Based on the 2D representation of the molecule, describing its size, shape, and branching.

Geometrical descriptors: Derived from the 3D structure of the molecule.

Electronic descriptors: Reflecting the electron distribution, such as dipole moment and atomic charges.

Quantum-chemical descriptors: Calculated using quantum mechanics, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are indicative of a molecule's reactivity. acs.org

Model Development and Validation: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a mathematical model that links the molecular descriptors to the property of interest. mdpi.com The predictive power of the model is then rigorously validated.

For 2-methyl-4'-nitrobhenyl, a QSPR model could be developed to predict its toxicity. Nitroaromatic compounds are a class of chemicals for which toxicity is a significant concern, and QSAR (the 'A' standing for Activity) studies are frequently employed to predict their adverse effects. nih.govoup.com A hypothetical QSPR study on the toxicity of a series of nitrobiphenyls might identify key descriptors that influence this property.

| Compound | Experimental Toxicity (log(1/IGC50)) | LUMO Energy (eV) | Molecular Weight (g/mol) | LogP | Predicted Toxicity (log(1/IGC50)) |

|---|---|---|---|---|---|

| 4-Nitrobiphenyl (B1678912) | 1.85 | -2.58 | 199.21 | 3.75 | 1.82 |

| This compound | 2.05 | -2.52 | 213.24 | 4.15 | 2.01 |

| 4-Chloro-4'-nitrobiphenyl | 2.10 | -2.65 | 233.65 | 4.30 | 2.12 |

| 4,4'-Dinitrobiphenyl | 2.30 | -2.95 | 244.20 | 3.50 | 2.28 |

| 3-Methyl-4'-nitrobiphenyl | 2.02 | -2.53 | 213.24 | 4.15 | 1.99 |

Chemical Reactivity and Reaction Mechanism Investigations

Nitro Group Reactivity

The nitro group of 2-methyl-4'-nitrobiphenyl is a key functional group that dictates much of its chemical behavior. Its reactivity is prominently demonstrated in reduction reactions and its influence on nucleophilic aromatic substitution.

The enzymatic reduction of nitroaromatic compounds is a critical area of study due to its implications for both toxicology and bioremediation. Various flavoenzymes and their associated redox partners, such as metalloproteins, are known to catalyze the reduction of nitro groups. mdpi.com These enzymatic reactions can proceed via either single- or two-electron transfer mechanisms. mdpi.com

Flavoenzymes like NADPH:cytochrome P-450 reductase, nitric oxide synthases (NOS), and ferredoxin-NADP+ reductase (FNR) can facilitate single-electron reduction of nitroaromatics. mdpi.com This process often leads to the formation of a nitro anion-radical (ArNO₂⁻). mdpi.com In mammalian systems, enzymes such as NAD(P)H:quinone oxidoreductase (NQO1), also known as DT-diaphorase, catalyze a two-electron reduction of nitroaromatic compounds. mdpi.com Xanthine oxidase has also been reported to reduce nitrobenzene (B124822) derivatives, though in some cases only to the hydroxylamine (B1172632) stage. amazonaws.com The specific enzymes responsible for the complete reduction pathway can vary depending on the tissue and the specific nitroaromatic compound. amazonaws.com For instance, the reduction of nitrobenzene to aniline (B41778) in some systems has been attributed to a combination of NADPH cytochrome C reductase and cytochrome P-450. amazonaws.com

Microbial degradation of related compounds, such as 3-methyl-4-nitrophenol, has been observed with strains like Aspergillus niger and Burkholderia sp., which utilize enzymatic pathways to metabolize the nitroaromatic structure. Azoreductases from bacteria like Lysinibacillus sphaericus have also demonstrated nitroreductase activity, capable of reducing the nitro group of various nitroaromatic compounds. researchgate.net

Table 1: Key Enzymes in Nitroaromatic Reduction

| Enzyme/System | Reduction Mechanism | Key Intermediates | Reference |

|---|---|---|---|

| Flavoenzymes (e.g., P-450 reductase) | Single-electron transfer | Nitro anion-radical | mdpi.com |

| NAD(P)H:quinone oxidoreductase (NQO1) | Two-electron transfer | Nitroso, Hydroxylamine | mdpi.com |

| Xanthine Oxidase | One-electron transfers | Hydroxylamine | amazonaws.com |

| NADPH cytochrome C reductase & Cytochrome P-450 | Stepwise reduction | Hydroxylamine, Aniline | amazonaws.com |

Chemical reduction provides a more direct and often high-yielding route to the corresponding amine, 2-methyl-4'-aminobiphenyl. A variety of methods are available for this transformation. masterorganicchemistry.com

Catalytic Hydrogenation: This is a widely used method for reducing nitroarenes. masterorganicchemistry.comevitachem.com The reaction typically involves hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). masterorganicchemistry.comlibretexts.org For example, using palladium on carbon (Pd/C) as a catalyst is a standard procedure. scielo.org.za This method is generally clean and efficient. scielo.org.za

Metal-Acid Systems: Another common approach involves the use of an easily oxidized metal in the presence of an acid. masterorganicchemistry.com Metals like tin (Sn), iron (Fe), or zinc (Zn) with hydrochloric acid (HCl) are effective reagents for converting a nitro group to an amine. masterorganicchemistry.com A specific example is the use of stannous chloride (SnCl₂) in the presence of concentrated hydrochloric acid to reduce nitrobiphenyl derivatives. chemicalbook.comprepchem.com Stannous chloride in ethanol (B145695) can also be used as a pH-neutral, non-aqueous system for this reduction. masterorganicchemistry.com

The choice of reducing agent can be crucial for chemoselectivity, especially when other reducible functional groups are present in the molecule. organic-chemistry.org

Table 2: Common Chemical Reagents for Nitro Group Reduction

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| H₂ / Pd/C | Catalytic hydrogenation | 2-Methyl-4'-aminobiphenyl | |

| SnCl₂ / HCl | Acidic conditions | 2-Methyl-4'-aminobiphenyl | masterorganicchemistry.comchemicalbook.com |

| Fe / HCl | Acidic conditions | 2-Methyl-4'-aminobiphenyl | masterorganicchemistry.com |

The nitro group is a strong electron-withdrawing group. smolecule.com This property significantly influences the reactivity of the aromatic ring to which it is attached, in this case, the 4'-nitrophenyl ring. By withdrawing electron density, the nitro group deactivates the ring towards electrophilic attack but activates it for nucleophilic aromatic substitution (SNA_r). govtpgcdatia.ac.in

In an S_NAr reaction, a nucleophile attacks the carbon atom bearing a leaving group. The presence of a strong electron-withdrawing group, particularly at the ortho or para position to the leaving group, is crucial for stabilizing the negatively charged intermediate, known as a Meisenheimer complex. govtpgcdatia.ac.ineijas.com Although this compound itself does not have a typical leaving group for a standard S_NAr reaction, its 4'-nitro-substituted ring is susceptible to nucleophilic attack if a suitable leaving group were present at the C1' position. The nitro group at the 4'-position would effectively stabilize the intermediate carbanion formed during the reaction. govtpgcdatia.ac.in This principle is utilized in the synthesis of various substituted biphenyls where a leaving group on one ring is displaced by a nucleophile, with the reaction rate and feasibility being heavily influenced by substituents like the nitro group.

Reduction Mechanisms of the Nitro Group

Enzymatic Reduction Pathways

Electrophilic Aromatic Substitution on the Biphenyl (B1667301) System

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. spu.edu In this compound, the reaction's outcome is governed by the combined electronic and steric effects of the methyl group, the nitro group, and the phenyl substituent on each ring.

The regioselectivity of EAS reactions on this compound is complex due to the presence of competing directing groups on two separate rings.

The Methylated Ring: The methyl group (-CH₃) is an activating, ortho-, para- directing group due to its electron-donating inductive and hyperconjugation effects. spu.edu Therefore, it directs incoming electrophiles to the positions ortho and para to itself (C3, C5, and C4 are blocked by the phenyl group).

The Nitrated Ring: The nitro group (-NO₂) is a powerful deactivating, meta- directing group due to its strong electron-withdrawing resonance and inductive effects. It would direct an incoming electrophile to the C3' or C5' position. The phenyl group at C1' also acts as a substituent.

Competition between the two rings is a key factor. The methylated ring is activated, while the nitrated ring is deactivated. Consequently, electrophilic attack is generally favored on the methyl-substituted ring. spu.eduspu.edu

Research on the nitration of 2-methylbiphenyl (B165360) has shown that substitution preferentially occurs on the methylated ring. spu.eduspu.edu This indicates that the activating effect of the methyl group outweighs the deactivating effect of the adjacent phenyl ring. The major products formed are typically the result of nitration at the positions para and ortho to the methyl group. spu.edu

Steric hindrance from the ortho-methyl group plays a significant role by influencing the dihedral angle between the two phenyl rings. spu.edu In 2-methylbiphenyl, the methyl group forces the rings out of planarity. spu.edu This twisting restricts conjugation between the rings. During an EAS reaction, the formation of the carbocation intermediate (Wheland intermediate) is stabilized by resonance. nih.gov For the phenyl group to effectively stabilize the intermediate on the other ring, the rings would need to become more planar. The steric hindrance from the 2-methyl group makes this planarization energetically unfavorable. spu.eduspu.edu As a result, nitration is directed primarily to the activated, methylated ring, as the steric hindrance inhibits the delocalization of the positive charge onto the second ring, which would be necessary to direct substitution there. spu.edu Preliminary findings on the nitration of 2-methylbiphenyl indicate that the major product is 2-methyl-5-nitro-1,1'-biphenyl. spu.edu

Regioselectivity and Steric Hindrance Effects

Radical Reactions Involving Nitrobiphenyls

Nitrobiphenyls can participate in and be formed through various radical reactions. These processes are significant in both synthetic chemistry and atmospheric chemistry.

One pathway for the formation of nitrobiphenyls involves radical substitution on azo compounds. For example, the treatment of γ-(p-nitrophenylazo)-γ-valerolactone with benzoyl peroxide in benzene (B151609) generates phenyl radicals. cdnsciencepub.com These radicals can then attack the azo compound, leading to the formation of p-nitrobiphenyl in significant yields (e.g., 48%). cdnsciencepub.com This suggests a mechanism involving radical substitution at the N-bearing benzenoid carbon. cdnsciencepub.com

In the context of atmospheric science, the gas-phase reactions of aromatic hydrocarbons like biphenyl are dominated by reactions with hydroxyl (OH) radicals. nih.gov The initial reaction leads to the formation of an OH-aromatic adduct. This adduct can then react with molecular oxygen or nitrogen dioxide (NO₂). nih.gov Studies have shown that the reaction of the OH-biphenyl adduct with NO₂ can produce nitrobiphenyls, such as 3-nitrobiphenyl. nih.gov The competition between the O₂ and NO₂ reaction pathways is dependent on the NO₂ concentration; for the biphenyl adduct, the rates of reaction with O₂ and NO₂ are equal at an atmospheric NO₂ mixing ratio of approximately 0.6 ppmV. nih.gov

Reductive cyclization of 2-nitrobiphenyls to form carbazoles is another important transformation that can proceed through radical mechanisms. organicreactions.orgacs.org While many of these reactions are mediated by reagents like phosphines (Cadogan reaction) or palladium catalysts, some pathways involve nitrene intermediates. organicreactions.orgresearchgate.net These nitrenes, which are nitrogen-centered radicals, can undergo intramolecular cyclization. researchgate.net Some studies have also pointed to the possibility of intramolecular reductive cyclization of ortho-nitroarenes occurring via biradical recombination. acs.org

Table 3: Formation of p-Nitrobiphenyl via Radical Substitution

| Starting Material | Radical Source | Solvent | Product | Yield |

| γ-(p-nitrophenylazo)-γ-valerolactone | Benzoyl Peroxide | Benzene | p-Nitrobiphenyl | 48% |

| Data from a study on radical substitutions of azo compounds. cdnsciencepub.com |

Photochemical Transformations of Nitrobiphenyls

The photochemistry of nitrobiphenyls is characterized by the unique reactivity of the nitrobiphenyl chromophore. Research indicates that p-nitrobiphenyl derivatives exhibit significantly enhanced photoreactivity compared to their p-nitrophenyl analogues. rsc.org This heightened reactivity can lead to novel transformation pathways, such as an acid-catalyzed photodecarboxylation observed in p-(p′-nitrophenyl)phenylacetic acid. rsc.org

The photochemical transformations of nitroaromatic compounds, including nitrobiphenyls, are a subject of interest for synthetic applications. These reactions can be mediated by various reagents and conditions to yield a range of products. For instance, the photochemical reduction and amination of nitroarenes can be achieved using a sodium iodide/triphenylphosphine (NaI/PPh₃) system. researchgate.net

Furthermore, photochemical reactions are often invoked in the context of cyclization and the synthesis of heterocyclic compounds from nitroarenes. researchgate.net The energy supplied by light can initiate reactions that are not feasible under thermal conditions, leading to the formation of complex molecular architectures. While specific photochemical studies on this compound were not detailed in the provided results, the general principles of nitrobiphenyl photochemistry apply. The excitation of the nitroaromatic system can lead to various subsequent reactions, including cyclization, reduction of the nitro group, or other rearrangements.

Advanced Analytical Method Development for 2 Methyl 4 Nitrobiphenyl and Metabolites/degradation Products

Chromatographic Separation Techniques for Trace Analysis

Chromatography is a cornerstone for the analysis of 2-methyl-4'-nitrobiphenyl, allowing for its separation from complex matrices, isomers, and byproducts. mdpi.com The choice between gas and liquid chromatography depends on the analyte's volatility and thermal stability, as well as the sample matrix.

Gas chromatography is well-suited for the analysis of semi-volatile and thermally stable compounds like this compound. Method development focuses on optimizing separation efficiency and sensitivity.

Column Selection: The choice of capillary column is critical. A non-polar or medium-polarity column is typically effective. For instance, a column like an HP-1 or DB-5MS (5% phenyl, 95% methyl polysiloxane) provides good resolution for biphenyl (B1667301) isomers. orgsyn.orgcabidigitallibrary.org These columns separate compounds based on their boiling points and, to a lesser extent, their interaction with the stationary phase.

Temperature Programming: A temperature gradient is essential for efficiently eluting a range of compounds with different volatilities, from starting materials to the final product and potential byproducts. A typical program might start at a lower temperature to separate volatile impurities, then ramp up to elute the target analyte and any higher-boiling-point compounds. orgsyn.orgnih.gov For example, a method for a related isomer, 4-methyl-2'-nitrobiphenyl, utilized an initial temperature of 100°C, followed by a ramp to 260°C. orgsyn.org

Injection System: The injector temperature must be high enough to ensure rapid volatilization of the sample without causing thermal degradation. A split/splitless or a programmable temperature vaporizer (PTV) inlet can be used, with the latter offering more control for thermally sensitive analytes. eurl-pesticides.eu

Detector: A Flame Ionization Detector (FID) offers general-purpose, robust detection for organic compounds. rsc.org For enhanced sensitivity and selectivity, especially in complex matrices, an Electron Capture Detector (ECD) is highly effective for electrophilic compounds like nitroaromatics. epa.gov However, for definitive identification, coupling the GC to a mass spectrometer is the preferred approach.

A hypothetical GC method for the trace analysis of this compound is outlined below.

Table 1: Illustrative GC Method Parameters for this compound Analysis

| Parameter | Value/Description |

| Column | DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness eurl-pesticides.eu |

| Carrier Gas | Helium, constant flow rate of 1.2 mL/min eurl-pesticides.eu |

| Injector | PTV, Splitless mode |

| Injection Volume | 1 µL |

| Injector Temp. | 250°C |

| Oven Program | 100°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min) orgsyn.org |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |

High-Performance Liquid Chromatography (HPLC) is a versatile alternative to GC, particularly for analyzing potential metabolites or degradation products that may be less volatile or thermally labile. nih.gov

Separation Mode: Reversed-phase HPLC is the most common mode for compounds of this polarity. A C18 stationary phase is a standard choice, offering excellent retention and separation based on hydrophobicity. sielc.comnih.gov

Mobile Phase: The mobile phase typically consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol. sielc.compjoes.com A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to achieve a good separation of all compounds of interest within a reasonable analysis time. pjoes.com The addition of a small amount of acid, like formic acid, to the mobile phase can improve peak shape and is compatible with mass spectrometry detection. sielc.com

Detection: A UV detector is highly suitable, as the nitroaromatic structure of this compound exhibits strong absorbance in the UV region (e.g., around 254 nm). epa.gov For more comprehensive analysis, a diode array detector (DAD) can acquire full UV-Vis spectra for each peak, aiding in peak identification and purity assessment.

Table 2: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Value/Description |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | Water with 0.1% Formic Acid pjoes.com |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid pjoes.com |

| Gradient | 50% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min pjoes.com |

| Injection Volume | 10 µL |

| Column Temp. | 30°C |

| Detector | UV at 254 nm or DAD (200-400 nm) |

Gas Chromatography (GC) Method Development

Mass Spectrometry in Conjunction with Chromatography (GC-MS, LC-MS/MS, HRMS) for Product Identification and Quantification

Coupling chromatography with mass spectrometry provides a powerful tool for both the unequivocal identification and sensitive quantification of this compound and its transformation products. scispace.com

GC-MS: In GC-MS, electron ionization (EI) is a common technique that generates reproducible fragmentation patterns, creating a molecular "fingerprint" that can be compared to spectral libraries for identification. cabidigitallibrary.org For this compound, key fragments would likely arise from the loss of the nitro group (-NO2), a hydroxyl radical (-OH), and cleavage of the biphenyl bond. The combination of retention time and mass spectrum provides high confidence in identification. GC-MS is particularly useful for differentiating between isomers, which may have very similar mass spectra but distinct retention times.